molecular formula C₁₀H₁₀N₄O B1144451 1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 80819-65-4

1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1144451
CAS RN: 80819-65-4
M. Wt: 202.21
InChI Key:
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Description

1-Benzyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its significance lies in its structural moiety, which contributes to its reactivity and interactions with various molecules.

Synthesis Analysis

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives involves several key reactions, including 1,3-dipolar cycloaddition, which is a pivotal step for constructing the triazole ring. For instance, bis(triazole)benzamide receptors have been synthesized through Cu-catalyzed 1,3-dipolar cycloaddition, highlighting the versatility of this method in creating complex structures (García et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives reveals interesting conformational details. For example, the analysis of some new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides using NMR, IR, MS spectra, and X-ray diffraction crystallography has provided insights into their molecular conformation and packing, stabilized by interactions of intermolecular and intramolecular H-bonding (Shen et al., 2013).

Chemical Reactions and Properties

1-Benzyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including alkylation and isomerization. The Dimroth rearrangement shows how basic conditions can lead to the isomerization of 4-amino-3-benzyl-1,2,3-triazole to its 4-benzylamino counterpart, showcasing its reactive versatility (Albert, 1970).

Scientific Research Applications

  • Synthesis and Properties of Triazoles : The compound 1-benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, a derivative of 1-benzyl-1H-1,2,3-triazole-4-carboxamide, has been synthesized and studied for its properties. It was found that boiling this compound in various solvents establishes an equilibrium between isomeric triazoles and diazomalondiamides, with the equilibrium shifting towards 1-benzyl-1,2,3-triazole. The isomeric triazoles showed different alkylation reactions, leading to the formation of mesoionic triazol-5-olate or 5-alkoxy derivatives (Nein et al., 2016).

  • Antimicrobial Properties : Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted derivatives, have shown promising antimicrobial properties. These compounds were effective against various pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Some compounds demonstrated potent antibacterial effects, particularly against S. aureus, and were also active against pathogenic yeast like Candida albicans (Pokhodylo et al., 2021).

  • Pharmacological Evaluation : N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides, synthesized from d-secoestrone scaffolds, were evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, and changes in the benzyl group's substitution pattern significantly affected their cell growth-inhibitory properties (Szabó et al., 2016).

  • Nucleoside Analogs Synthesis : The compound 1-(β-D-Ribofuranosyl)-1,2,3-triazole-4-carboxamide, a nucleoside analog, was synthesized as an approach to create bioisosteres of antiviral agents. This synthesis involved condensation with tri-O-benzoyl-D-ribofuranosyl chloride and showed significant antiviral activity against herpes and measles viruses (Makabe et al., 1972).

  • Catalytic Applications : Complexes formed with 1-benzyl-1H-1,2,3-triazole derivatives and metals like Rhodium and Iridium were explored for catalytic activities. These complexes were found useful in processes like transfer hydrogenation and oxidation of alcohols, demonstrating the versatility of 1-benzyl-1H-1,2,3-triazole derivatives in catalysis (Saleem et al., 2014).

Future Directions

1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazole-4-carboxamide, have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .

properties

IUPAC Name

1-benzyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOPXDQZNYULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-1,2,3-triazole-4-carboxamide

Citations

For This Compound
11
Citations
VO Filimonov, LN Dianova, TV Beryozkina… - The Journal of …, 2019 - ACS Publications
The reactions of thioamides with azides in water were studied. It was reliably shown that the reaction of 2-cyanothioacetamides 1 with various types of azides 2 in water in the presence …
Number of citations: 19 pubs.acs.org
S Sadler, MM Sebeika, NL Kern, DE Bell… - Journal of Flow …, 2014 - akjournals.com
A facile and benign route to N -heterocycles, including triazoles and triazolopyrimidines, has been developed. Using continuous-flow microreactor technology, organic azides are …
Number of citations: 10 akjournals.com
AJ Kennedy, F Ballante, JR Johansson… - ACS Pharmacology & …, 2018 - ACS Publications
Protease-activated receptor 2 (PAR2) is a G-protein-coupled receptor that is activated by proteolytic cleavage of its N-terminus. The unmasked N-terminal peptide then binds to the …
Number of citations: 9 pubs.acs.org
PK Singh, S Choudhary, A Kashyap, H Verma… - Bioorganic …, 2019 - Elsevier
The triazolopyrimidine scaffold represents one of the privileged structure in chemistry, and there has been an increase in number of studies utilizing this scaffold and its derivatives. …
Number of citations: 30 www.sciencedirect.com
MY Ünver - 2017 - research.rug.nl
Despite recent developments in technology and techniques in today’s drug discovery, accessing new bioactive compounds is still challenging. It is of utmost importance both for …
Number of citations: 2 research.rug.nl
H Struthers, TL Mindt, R Schibli - … -BASED LIGANDS FOR CLICK CHEMISTRY AND … - tdx.cat
Most metal complexes of triazoles have been used in inorganic chemistry for chelation studies. 1 In catalysis, the early attempts have been in the direction of insertion of structural …
Number of citations: 2 www.tdx.cat
D Janreddy, V Kavala, CW Kuo… - Advanced Synthesis …, 2013 - Wiley Online Library
A novel, copper(I)‐promoted azide–alkene aerobic oxidative cycloaddition protocol was developed for the regioselective synthesis of 1,4‐disubstituted/1,4,5‐trisubstituted 1,2,3‐…
Number of citations: 59 onlinelibrary.wiley.com
SE Sadler - 2014 - search.proquest.com
Over the past few years, one-third of the top 25 best-selling pharmaceutical drugs came off patent, and this year, the pharmaceutical industry is predicted to lose an additional $20 billion…
Number of citations: 0 search.proquest.com
A Mercer - 2019 - open.library.ubc.ca
The study of proteins is essential to further our understanding of their functions in both healthy and diseased organisms. While several techniques are available for the study of isolated …
Number of citations: 2 open.library.ubc.ca
B Maková, V Mik, B Lišková, G Gonzalez, D Vítek… - Bioorganic & Medicinal …, 2021 - Elsevier
Kinetin (N 6 -furfuryladenine), a plant growth substance of the cytokinin family, has been shown to modulate aging and various age-related conditions in animal models. Here we report …
Number of citations: 8 www.sciencedirect.com

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